5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a 4-chlorobenzoyl group, an oxazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with 4-chlorobenzoyl chloride to form the 4-chlorobenzoyl-piperazine intermediate. This intermediate is further reacted with 2-phenyl-1,3-oxazole-4-carbonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-(4-Arylpiperazin-1-yl)-N-arylpentanamides: These compounds share a similar piperazine core but differ in their substituents and overall structure.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds also feature a piperazine ring but are structurally distinct due to the presence of a benzothiazole moiety.
Uniqueness
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is unique due to its combination of a piperazine ring with a 4-chlorobenzoyl group and an oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-8-6-16(7-9-17)20(27)25-10-12-26(13-11-25)21-18(14-23)24-19(28-21)15-4-2-1-3-5-15/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURGLWFSCIEECK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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